Cas no 1613200-51-3 (Tuvusertib)

Tuvusertib structure
Produktname:Tuvusertib
Tuvusertib Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- ATR inhibitor 1
- BDBM412025
- BCP23596
- 2-amino-6-fluoro-N-(5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 2-Amino-6-fluoro-N-[5-fluoro-4-(1-methyl-1H-imidazol-5-yl)-3-pyridinyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 2-amino-6-fluoro-N-[5-fluoro-4-(3-methylimidazol-4-yl)pyridin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Tuvusertib
- M1774
- ATR Kinase Inhibitor M1774
- NSC843572
- SCHEMBL15770377
- RBQPCTBFIPVIJN-UHFFFAOYSA-N
- NSC-839425
- ATR inhibitor 1?
- GTPL12082
- CHEMBL5314933
- M1774; ATR inhibitor 1
- US10392391, Compound I-C-79
- M 1774
- compound I-C-79 (WO2014089379A1)
- DB-134636
- tuvusertib [INN]
- JE1BE6ZGZ7
- D12882
- Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 2-amino-6-fluoro-N-[5-fluoro-4-(1-methyl-1H-imidazol-5-yl)-3-pyridinyl]-
- NSC839425
- M 1774 [WHO-DD]
- Tuvusertib (USAN/INN)
- HY-111451
- AKOS040732492
- MS-25948
- 1613200-51-3
- G16749
- EX-A3718
- VX-400
- CS-0040925
- 2-amino-6-fluoro-N-[5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- M-1774
- TUVUSERTIB [USAN]
- NSC-843572
- compound I-C-79 [WO2014089379A1]
-
- Inchi: 1S/C16H12F2N8O/c1-25-7-21-5-11(25)12-9(18)3-20-4-10(12)23-16(27)13-14(19)24-26-6-8(17)2-22-15(13)26/h2-7H,1H3,(H2,19,24)(H,23,27)
- InChI-Schlüssel: RBQPCTBFIPVIJN-UHFFFAOYSA-N
- Lächelt: FC1=CN=CC(=C1C1=CN=CN1C)NC(C1C(N)=NN2C=C(C=NC2=1)F)=O
Berechnete Eigenschaften
- Genaue Masse: 370.11021336g/mol
- Monoisotopenmasse: 370.11021336g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 3
- Komplexität: 557
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 116
- XLogP3: 0.2
Tuvusertib Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1248296-10mg |
ATR inhibitor 1 |
1613200-51-3 | 98% | 10mg |
$520 | 2024-06-05 | |
eNovation Chemicals LLC | Y1248296-100mg |
ATR inhibitor 1 |
1613200-51-3 | 98% | 100mg |
$2150 | 2024-06-05 | |
MedChemExpress | HY-111451-5mg |
Tuvusertib |
1613200-51-3 | 99.75% | 5mg |
¥1700 | 2024-05-24 | |
MedChemExpress | HY-111451-10mM*1 mL in DMSO |
Tuvusertib |
1613200-51-3 | 99.75% | 10mM*1 mL in DMSO |
¥1870 | 2024-05-24 | |
1PlusChem | 1P01X6WU-100mg |
ATR inhibitor 1 |
1613200-51-3 | 99% | 100mg |
$1501.00 | 2024-06-20 | |
MedChemExpress | HY-111451-25mg |
Tuvusertib |
1613200-51-3 | 99.75% | 25mg |
¥5000 | 2024-05-24 | |
eNovation Chemicals LLC | Y1248296-5mg |
ATR inhibitor 1 |
1613200-51-3 | 98% | 5mg |
$190 | 2025-02-26 | |
eNovation Chemicals LLC | Y1248296-25mg |
ATR inhibitor 1 |
1613200-51-3 | 98% | 25mg |
$520 | 2025-02-18 | |
eNovation Chemicals LLC | Y1248296-25mg |
ATR inhibitor 1 |
1613200-51-3 | 98% | 25mg |
$520 | 2025-02-26 | |
eNovation Chemicals LLC | Y1248296-10mg |
ATR inhibitor 1 |
1613200-51-3 | 98% | 10mg |
$275 | 2025-02-26 |
Tuvusertib Verwandte Literatur
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
1613200-51-3 (Tuvusertib) Verwandte Produkte
- 5576-49-8(Oxo Sotalol Hydrochloride)
- 1267385-26-1(5-cyclopropyl-1-hexyl-1H-1,2,3-triazole-4-carboxylic acid)
- 119403-03-1(4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide)
- 2138512-83-9(2-Cyclobutanecarbonyl-2-azabicyclo[2.2.1]heptan-6-amine)
- 2171174-54-0(2-({2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoethyl}sulfanyl)acetic acid)
- 1396880-74-2(methyl 4-(3-cyclopropyl-3-hydroxypropyl)carbamoylbenzoate)
- 766501-11-5(2-(1,2-oxazol-3-yloxy)ethan-1-amine)
- 2137598-58-2(1-(2-ethoxyethyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-ylmethanamine)
- 2228562-26-1(1-(but-3-yn-2-yl)-3-(methylsulfanyl)benzene)
- 1339890-98-0(1-(2-Isopropoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-1H-pyrazole)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1613200-51-3)Tuvusertib

Reinheit:99%/99%/99%/99%
Menge:5mg/10mg/25mg/100mg
Preis ($):153.0/243.0/450.0/1152.0